Flupropanate

Description

Structure

3D Structure

Properties

IUPAC Name |

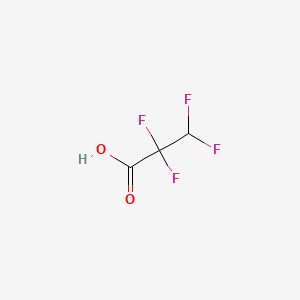

2,2,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRROZVNOOEPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058177 | |

| Record name | Flupropanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-09-2 | |

| Record name | Flupropanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupropanate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupropanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPROPANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KS3J2Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flupropanate's Mechanism of Action: A Technical Deep Dive into Lipid Synthesis Inhibition

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the herbicidal mechanism of flupropanate, focusing on its targeted disruption of lipid synthesis in susceptible plant species. This whitepaper provides a detailed examination of the biochemical pathways affected, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to elucidate its mode of action.

This compound, a member of the alkanoic acid class of herbicides, is a systemic herbicide primarily absorbed through the roots of the plant.[1][2] It is known for its slow action, with visible effects on target plants, primarily grasses, taking several weeks to months to manifest.[1][3] The herbicidal activity of this compound stems from its ability to inhibit the biosynthesis of lipids, essential components for building cell membranes and storing energy.[4][5][6] This disruption of a critical metabolic pathway ultimately leads to the death of the plant.[5]

The Molecular Target: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of fatty acid biosynthesis.[5][7] While the precise molecular interactions are a subject of ongoing research, the available evidence strongly suggests that this compound targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase) .[8][9][10] ACCase is a critical enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids.[9][10] This enzyme facilitates the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for the elongation of fatty acid chains.[11] By inhibiting ACCase, this compound effectively halts the production of these essential molecules.

The inhibition of ACCase by certain herbicides, particularly those effective against grasses, is a well-established mechanism.[9][12] Dicotyledonous plants (broadleaf weeds) often exhibit tolerance to these herbicides due to a less sensitive form of the ACCase enzyme.[12]

Below is a diagram illustrating the central role of ACCase in the fatty acid synthesis pathway and the point of inhibition by this compound.

Quantitative Analysis of Inhibition

The determination of such values typically involves isolating the target enzyme and measuring its activity in the presence of varying concentrations of the inhibitor.

Experimental Protocols

The elucidation of this compound's mechanism of action on lipid synthesis involves a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay is designed to directly measure the inhibitory effect of this compound on the activity of ACCase.

Methodology:

-

Enzyme Extraction:

-

Isolate ACCase from a susceptible plant species (e.g., maize).

-

Homogenize fresh plant tissue in an extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and obtain a crude enzyme extract in the supernatant.

-

Further purify ACCase using techniques such as ammonium sulfate precipitation and chromatography.

-

-

Assay Conditions:

-

Prepare a reaction mixture containing the purified ACCase, its substrates (acetyl-CoA, ATP, and bicarbonate), and a cofactor (biotin).

-

Incorporate a radiolabeled substrate, such as [¹⁴C]bicarbonate, to enable quantification of the reaction product.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at a controlled temperature for a specific duration.

-

-

Quantification of Activity:

-

Stop the enzymatic reaction by adding acid.

-

Measure the incorporation of the radiolabel into the acid-stable product, malonyl-CoA, using liquid scintillation counting.

-

Calculate the percentage of inhibition at each this compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity.

-

The following diagram outlines the workflow for the ACCase inhibition assay.

Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This in vivo or in planta experiment assesses the impact of this compound treatment on the overall fatty acid composition of the plant.

Methodology:

-

Plant Treatment:

-

Grow susceptible plants in a controlled environment.

-

Treat the plants with a sublethal dose of this compound.

-

Harvest plant tissue at various time points after treatment.

-

-

Lipid Extraction:

-

Homogenize the plant tissue in a solvent mixture (e.g., chloroform:methanol) to extract the total lipids.

-

Separate the lipid-containing organic phase from the aqueous phase.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Transesterify the extracted lipids to convert the fatty acids into their more volatile methyl ester derivatives. This is typically achieved by heating the lipid extract with methanol and a catalyst (e.g., sulfuric acid).

-

-

GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph, where they are separated based on their boiling points and polarity.

-

The separated FAMEs then enter a mass spectrometer, which fragments the molecules and detects the resulting ions.

-

Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.

-

-

Data Analysis:

-

Compare the fatty acid profiles of this compound-treated plants to those of untreated control plants.

-

Look for significant reductions in the levels of major fatty acids in the treated plants, which would be indicative of an inhibition of fatty acid synthesis.

-

The logical flow of this experimental protocol is depicted below.

Conclusion

The herbicidal activity of this compound is unequivocally linked to its interference with lipid synthesis in susceptible grass species. The primary molecular target is strongly indicated to be Acetyl-CoA Carboxylase, a pivotal enzyme in the fatty acid biosynthesis pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the precise inhibitory mechanisms and to quantify the effects of this compound and other alkanoic acid herbicides. A deeper understanding of these molecular interactions is essential for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. analyzeseeds.com [analyzeseeds.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]

- 5. The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. aocs.org [aocs.org]

- 9. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

An In-depth Technical Guide to the Chemical Properties and Structure of Flupropanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of flupropanate, a halogenated aliphatic herbicide. It details its chemical structure, key quantitative data, experimental protocols for its synthesis and analysis, and its herbicidal mode of action.

Chemical Identity and Structure

This compound, systematically named 2,2,3,3-tetrafluoropropanoic acid, is a synthetic organofluorine compound belonging to the carboxylic acid class. It is often used in the form of its sodium salt (this compound-sodium) in commercial herbicide formulations to enhance its solubility in water.

-

IUPAC Name: 2,2,3,3-tetrafluoropropanoic acid

-

CAS Number: 756-09-2

-

Chemical Formula: C₃H₂F₄O₂

-

Synonyms: this compound [ISO], 2,2,3,3-Tetrafluoropropionic acid, Tetrapion

The structure consists of a three-carbon propanoic acid backbone where the carbons at positions 2 and 3 are fully substituted with fluorine atoms. This high degree of fluorination is critical to its chemical stability and herbicidal activity.

Molecular Structure Identifiers:

-

SMILES: C(C(C(=O)O)(F)F)(F)F

-

InChI Key: PXRROZVNOOEPPZ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound and its commonly used sodium salt are summarized below. These properties govern its environmental fate, bioavailability, and formulation characteristics.

| Property | Value (this compound Acid) | Value (this compound-Sodium Salt) | Reference(s) |

| Molecular Weight | 146.04 g/mol | 168.02 g/mol | [1][2][3] |

| Physical State | Colorless to light yellow liquid | Colorless crystals | [4][5] |

| Melting Point | Not specified | 166 °C | [5] |

| Boiling Point | 133-135 °C | Decomposes before boiling | [6] |

| Water Solubility | 78 mg/L (Low) | 3,900,000 mg/L (Very High / Infinitely miscible) | [4][5][7] |

| Vapor Pressure | Not specified | 40.0 mPa (at 20 °C) | [5] |

| Log Koc | 0.939 | Not applicable | [2] |

The significant difference in water solubility between the acid and its sodium salt is a key aspect of its formulation. The sodium salt is highly soluble, making it suitable for water-soluble liquid or granular herbicide formulations.[4][8] The low soil organic carbon-water partitioning coefficient (Koc) indicates a low affinity for binding to soil particles, suggesting high mobility and a potential for leaching in certain soil types.[2]

Mode of Action: Inhibition of Lipid Synthesis

This compound is classified as a Group J (HRAC Group Z) herbicide.[4][9] Its primary mode of action is the inhibition of lipid biosynthesis in susceptible plant species, a fundamental process for building cell membranes and storing energy.[1][2][8] This systemic herbicide is absorbed primarily through the roots and translocated throughout the plant.[8]

The inhibition of fatty acid synthesis disrupts the production of phospholipids, which are essential components for new cell membranes required for cell division and growth.[1] The slow-acting nature of this compound, with effects becoming visible over 3-12 months, is characteristic of herbicides that disrupt these fundamental anabolic pathways.[4]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been developed. A prominent industrial method is the cyanide-mediated pathway, which offers high yield and purity.

Protocol: Cyanide-Mediated Synthesis of this compound

-

Reaction Setup: A high-pressure reactor is charged with a water-alcohol solvent mixture (e.g., 20-60% water in methanol) and a cyanide salt (e.g., sodium or potassium cyanide).

-

Reactant Addition: Gaseous tetrafluoroethylene (TFE) is introduced into the reactor under controlled pressure, typically ranging from 50-300 psi. The reaction is maintained at a temperature between 40-100°C.

-

Nucleophilic Addition: The cyanide ion acts as a nucleophile, attacking the electrophilic TFE molecule. This initiates a series of reactions leading to the formation of a fluorinated nitrile intermediate.

-

Hydrolysis: The nitrile intermediate is subsequently hydrolyzed under aqueous conditions within the reactor. This step converts the nitrile group (-CN) into a carboxylate group (-COO⁻), forming the sodium or potassium salt of this compound.

-

Purification: The resulting this compound salt is purified from the reaction mixture. Common purification techniques include:

-

Multi-stage Vacuum Distillation: To separate the this compound acid (after acidification) from byproducts. The relatively low boiling point of the acid (66-67°C at 50 mmHg) facilitates this separation.[1]

-

Crystallization: The this compound salt can be purified by controlled crystallization from an aqueous-alcoholic solution, yielding a high-purity solid product.[1]

-

Liquid-Liquid Extraction: The acid form can be extracted from the aqueous phase using an organic solvent like diethyl ether after adjusting the pH to <3.[1]

-

References

- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 2. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 3. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 15: MOA Part 1: Lipid Synthesis Inhibitors & Seedling Shoot Growth Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. serratedtussock.com [serratedtussock.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. granularproducts.com [granularproducts.com]

Flupropanate in the Terrestrial Environment: A Technical Guide to its Soil Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupropanate, a fluorinated carboxylic acid herbicide, is utilized for the management of perennial grasses. Its efficacy is intrinsically linked to its persistence and behavior within the soil matrix. This technical guide provides a comprehensive overview of the current understanding of this compound's fate in soil, with a specific focus on its degradation, or lack thereof. Despite its widespread use, the complete degradation pathway of this compound in soil remains largely unelucidated in publicly accessible literature. This document synthesizes available data on its persistence, summarizes key experimental protocols for its study, and presents visual workflows to guide future research in this area.

Introduction

This compound (2,2,3,3-tetrafluoropropanoic acid) is a slow-acting, systemic herbicide primarily absorbed by the roots of target plants.[1] Its chemical structure, characterized by a highly fluorinated aliphatic chain, contributes to its stability and prolonged residual activity in the soil.[2] Understanding the environmental fate of this compound, particularly its degradation pathway, is crucial for assessing its long-term ecological impact and for the development of effective land management strategies. This guide addresses the current knowledge gap regarding this compound's soil degradation pathway by consolidating available data and outlining methodologies for its investigation.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's chemical and physical characteristics is fundamental to comprehending its behavior in the soil environment.

| Property | Value | Reference |

| Chemical Formula | C₃H₂F₄O₂ | [2] |

| Molar Mass | 146.04 g/mol | [2] |

| Chemical Structure | 2,2,3,3-tetrafluoropropanoic acid | [2] |

| Water Solubility | High (specific value not readily available) | General herbicide property |

| Vapor Pressure | Low | General herbicide property |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Low (indicates potential for mobility) | General herbicide property |

This compound Degradation in Soil: The Current State of Knowledge

A comprehensive review of scientific literature and regulatory documents reveals a significant lack of detailed information regarding the microbial or abiotic degradation pathway of this compound in soil. One prominent database on pesticide properties explicitly states that there are no known metabolites of this compound.[3] This suggests a high degree of persistence and recalcitrance to degradation.

The stability of this compound can be attributed to the strength of the carbon-fluorine (C-F) bonds in its structure. Organofluorine compounds are known for their resistance to microbial degradation.[1][4] While some microorganisms are capable of metabolizing certain fluorinated compounds, the process is often slow and requires specific enzymatic machinery that may not be widespread in soil microbial communities.[5][6]

Studies on the degradation of other highly fluorinated compounds, such as trifluoroacetic acid (TFA), which shares some structural similarities, also indicate a high level of persistence in the environment.[7][8][9] While biodegradation of some fluorochemicals can lead to the formation of TFA, there is currently no evidence to suggest that this compound follows this pathway.[10]

Given the lack of a defined degradation pathway, the environmental fate of this compound is primarily discussed in terms of its dissipation , which encompasses processes like leaching, sorption, and potential, albeit very slow, degradation.

Factors Influencing this compound Persistence and Mobility in Soil

The persistence and movement of this compound in the soil are governed by a combination of its chemical properties and various environmental factors.

-

Soil Moisture: Adequate soil moisture is crucial for the activation and root uptake of this compound.[11] Rainfall is required to move the herbicide into the root zone.[12]

-

Microbial Activity: While a specific degradation pathway is unknown, the overall microbial activity in the soil is a likely factor in any potential, slow breakdown of the molecule. Factors that influence microbial populations, such as temperature, pH, and nutrient availability, could therefore play a role in its long-term fate.[1][5]

-

Leaching: Due to its likely high water solubility and potentially low sorption to soil particles, this compound may be susceptible to leaching, particularly in sandy soils and under conditions of high rainfall.[13]

Figure 1. Logical diagram illustrating the key factors influencing the environmental fate of this compound in soil.

Quantitative Data on this compound Persistence

The persistence of a herbicide in soil is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The available data for this compound's soil half-life varies, reflecting the influence of different environmental conditions.

| Parameter | Value (days) | Conditions | Reference |

| Soil Half-life (DT50) | ~30 | General literature | [14] |

| Residual Activity | Several months to years | Field observations | [11][12] |

It is important to note that while a 30-day half-life might be cited, the long residual activity observed in the field suggests that dissipation may slow significantly over time, or that very low concentrations remain effective.

Experimental Protocols for Studying this compound Degradation in Soil

To address the knowledge gap regarding the this compound degradation pathway, rigorous experimental studies are required. The following protocols provide a framework for such investigations.

Soil Incubation Study for Degradation and Metabolite Identification

This protocol is designed to assess the degradation of this compound in soil under controlled laboratory conditions and to identify any potential metabolites.

Objective: To determine the rate of this compound degradation in soil and to identify any transformation products.

Materials:

-

This compound (analytical standard)

-

¹⁴C-labeled this compound (optional, for tracing)

-

Representative soil samples

-

Incubation vessels (e.g., biometer flasks)

-

CO₂ trapping solution (e.g., 0.1 M NaOH)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Liquid Scintillation Counter (if using ¹⁴C-flupropanate)

Procedure:

-

Soil Collection and Preparation: Collect soil from a relevant location, sieve to remove large debris, and characterize its physical and chemical properties (pH, organic matter content, texture).

-

Spiking: Treat the soil with a known concentration of this compound. If using ¹⁴C-labeled material, a mixture of labeled and unlabeled compound is used.

-

Incubation: Place the treated soil in incubation vessels. Maintain the soil at a constant temperature and moisture content representative of field conditions. Include sterile control samples (e.g., autoclaved soil) to differentiate between microbial and abiotic degradation.

-

Sampling: At regular intervals, collect soil samples from the incubation vessels.

-

Extraction: Extract this compound and any potential metabolites from the soil samples using an appropriate solvent system.

-

Analysis: Analyze the extracts using HPLC-MS to separate and identify the parent compound and any transformation products. If ¹⁴C-labeled this compound is used, quantify the radioactivity in the extracts and the CO₂ trap using a liquid scintillation counter to determine mineralization.

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound and identify the chemical structures of any detected metabolites.

Figure 2. A generalized experimental workflow for a soil incubation study to investigate this compound degradation.

Microbial Isolation and Identification

This protocol aims to isolate and identify soil microorganisms capable of degrading this compound.

Objective: To identify specific bacterial or fungal strains that can utilize this compound as a carbon or energy source.

Materials:

-

Soil from a this compound-treated site

-

Minimal salts medium

-

This compound as the sole carbon source

-

Agar plates

-

Incubator

-

Microscopy equipment

-

DNA extraction kits

-

PCR thermocycler

-

16S rRNA and ITS gene primers

-

DNA sequencing service

Procedure:

-

Enrichment Culture: Inoculate a minimal salts medium containing this compound as the sole carbon source with a soil slurry.

-

Serial Dilution and Plating: After a period of incubation, perform serial dilutions of the enrichment culture and plate onto agar medium containing this compound.

-

Isolation: Select individual colonies that show growth and re-streak them to obtain pure cultures.

-

Degradation Assay: Confirm the degradative ability of the isolated strains by inoculating them into a liquid medium with this compound and monitoring its disappearance over time using HPLC.

-

Identification: Identify the potent degrading strains through morphological characterization (microscopy) and molecular techniques (sequencing of the 16S rRNA gene for bacteria or the ITS region for fungi).

Conclusion and Future Directions

Future research should be directed towards elucidating the potential for this compound degradation, even if the rate is extremely slow. The experimental protocols outlined in this guide provide a starting point for such investigations. Long-term incubation studies coupled with sensitive analytical techniques are necessary to detect any potential transformation products. Furthermore, the isolation and characterization of microorganisms from contaminated sites may reveal novel enzymatic pathways for the defluorination and degradation of such persistent organofluorine compounds. A clearer understanding of the environmental fate of this compound is essential for its responsible and sustainable use in agriculture and land management.

References

- 1. Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. This compound [sitem.herts.ac.uk]

- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fluorochemicals biodegradation as a potential source of trifluoroacetic acid (TFA) to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. specialistsales.com.au [specialistsales.com.au]

- 12. specialistsales.com.au [specialistsales.com.au]

- 13. files.fernland.com.au [files.fernland.com.au]

- 14. This compound-sodium (Ref: Orga 3045) [sitem.herts.ac.uk]

Flupropanate and Plant Biosynthesis: A Technical Examination of Herbicide Action

A Note on the Mode of Action: Initial investigation into flupropanate reveals its primary mode of action is the inhibition of fatty acid biosynthesis in plants, rather than amino acid biosynthesis.[1][2][3] this compound is classified as a Group J herbicide, targeting the synthesis of lipids essential for plant growth and development.[3]

This guide will, therefore, pivot to address the core interest in the herbicidal inhibition of plant amino acid biosynthesis by focusing on a major class of herbicides with this specific mode of action: Acetolactate Synthase (ALS) inhibitors .

Introduction to Acetolactate Synthase (ALS) Inhibitors

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[4][5][6] These amino acids are essential for protein synthesis and overall plant growth. ALS inhibitors are a diverse group of herbicides that target this enzyme, leading to a deficiency in these vital amino acids and ultimately, plant death.[4][7] This class of herbicides includes several chemical families, such as sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones.[4][8]

Mechanism of Action of ALS Inhibitors

ALS inhibitors are readily absorbed by both the roots and foliage of plants and are translocated through the xylem and phloem to the growing points where the enzyme is most active.[4] The primary mode of action is the binding of the herbicide molecule to the ALS enzyme, which blocks the active site and prevents it from catalyzing the first step in the biosynthesis of branched-chain amino acids.[9][10][11]

The inhibition of ALS leads to a cascade of physiological and biochemical effects:

-

Depletion of Branched-Chain Amino Acids: The most immediate effect is the reduction in the pools of valine, leucine, and isoleucine.[4][12]

-

Accumulation of α-Ketobutyrate: The blockage of the metabolic pathway can lead to a toxic buildup of the substrate α-ketobutyrate.[5]

-

Inhibition of Protein Synthesis: A deficiency in essential amino acids halts protein synthesis, which is crucial for cell division and growth.[13]

-

Disruption of Physiological Processes: The overall metabolic disruption affects various processes, including photosynthesis and respiration, leading to visible injury symptoms such as chlorosis, necrosis, and stunted growth.[4][5]

Quantitative Data on the Effects of ALS Inhibitors

The following tables summarize quantitative data from various studies on the impact of ALS inhibitors on plant amino acid levels and enzyme activity.

Table 1: Effect of Imazapic on Free Amino Acid Content in Phelipanche aegyptiaca Callus

| Amino Acid | Control (nmol/mg FW) | 0.5 µM Imazapic (nmol/mg FW) | 1 µM Imazapic (nmol/mg FW) | 10 µM Imazapic (nmol/mg FW) |

| Valine | 1.5 | 1.8 | 0.8 | 0.7 |

| Leucine | 0.8 | 1.0 | 0.5 | 0.4 |

| Isoleucine | 0.6 | 0.7 | 0.4 | 0.3 |

| Glutamate | 10.2 | 12.5 | 6.1 | 5.5 |

*Data adapted from a study on the parasitic plant Phelipanche aegyptiaca.[7] Significant decreases are noted with an asterisk. FW = Fresh Weight.

Table 2: Inhibition of ALS Enzyme Activity by Various Herbicides

| Herbicide Class | Herbicide | Plant Species | I₅₀ (nM) |

| Imidazolinone | Imazapic | Phelipanche aegyptiaca | 25 |

| Sulfonylurea | Chlorsulfuron | Arabidopsis thaliana | 15 |

| Triazolopyrimidine | Penoxsulam | Arabidopsis thaliana | 10 |

*I₅₀ represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity. Data are representative values from various studies.[7][11]

Experimental Protocols

Protocol 1: In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol outlines a method for measuring the activity of the ALS enzyme and its inhibition by herbicides in plant extracts.

1. Plant Material and Extraction:

- Homogenize 1 gram of young leaf tissue in 5 mL of ice-cold extraction buffer (50 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% v/v glycerol, and 1 mM DTT).

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

- Collect the supernatant containing the crude enzyme extract.

2. Assay Mixture:

- Prepare an assay mixture containing:

- 50 mM potassium phosphate buffer (pH 7.0)

- 20 mM sodium pyruvate

- 0.5 mM thiamine pyrophosphate (TPP)

- 10 µM FAD

- 10 mM MgCl₂

- Varying concentrations of the test herbicide (or a control with no herbicide).

3. Enzyme Reaction:

- Initiate the reaction by adding 100 µL of the enzyme extract to 900 µL of the assay mixture.

- Incubate the reaction at 37°C for 60 minutes.

- Stop the reaction by adding 50 µL of 6N H₂SO₄.

4. Detection of Acetoin:

- The product of the ALS reaction, acetolactate, is unstable and is decarboxylated to acetoin by acidification and heating.

- Incubate the acidified reaction mixture at 60°C for 15 minutes.

- Add 0.5 mL of 0.5% (w/v) creatine and 0.5 mL of 5% (w/v) α-naphthol (freshly prepared in 2.5 N NaOH).

- Incubate at 60°C for 15 minutes to allow for color development.

- Measure the absorbance at 530 nm.

5. Data Analysis:

- Calculate the specific activity of the enzyme (units per mg of protein).

- Determine the I₅₀ value for the herbicide by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Protocol 2: Quantification of Free Amino Acids in Plant Tissue by HPLC

This protocol describes a method for analyzing the free amino acid content in plant tissues following herbicide treatment.

1. Sample Preparation:

- Harvest plant tissue (e.g., leaves, roots) at specified time points after herbicide treatment.

- Freeze the tissue in liquid nitrogen and grind to a fine powder.

- Extract the free amino acids by homogenizing 100 mg of the powdered tissue in 1 mL of 80% (v/v) ethanol.

- Centrifuge at 13,000 x g for 10 minutes.

- Collect the supernatant and dry it under a vacuum.

2. Derivatization:

- Resuspend the dried extract in a suitable buffer.

- Derivatize the amino acids using a fluorescent tagging agent such as o-phthalaldehyde (OPA) or a UV-absorbing agent like phenylisothiocyanate (PITC) according to the manufacturer's instructions.

3. HPLC Analysis:

- Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

- Use a gradient elution system with two mobile phases (e.g., A: aqueous buffer; B: acetonitrile).

- Detect the derivatized amino acids using a fluorescence detector (for OPA) or a UV detector (for PITC).

4. Quantification:

- Identify and quantify the amino acids by comparing their retention times and peak areas to those of known amino acid standards.

- Express the results as nmol or µmol of amino acid per gram of fresh or dry weight of the plant tissue.

Visualizations

Caption: Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by ALS Herbicides.

Caption: A typical experimental workflow for studying the effects of ALS inhibitors.

Conclusion

While this compound's herbicidal activity stems from the inhibition of fatty acid synthesis, the study of ALS inhibitors provides a clear and well-documented example of herbicidal intervention in plant amino acid biosynthesis. The inhibition of the ALS enzyme disrupts the production of essential branched-chain amino acids, leading to a cascade of events that ultimately result in plant death. The methodologies and data presented in this guide offer a framework for researchers and professionals in drug development to understand and investigate this important class of herbicides. The continued study of these mechanisms is vital for the development of new, effective, and selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. This compound Herbicide Effective Weed Elimination Solution [cnagrochem.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. herbiguide.com.au [herbiguide.com.au]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. Acetolactate synthase, mechanism of action and its herbicide binding site. | Semantic Scholar [semanticscholar.org]

- 10. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence for the Interaction of an Imidazolinone Herbicide with Leucine, Valine, and Isoleucine Metabolism | Semantic Scholar [semanticscholar.org]

- 13. Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Impact: A Technical Guide to the Soil Microbial Community's Response to Flupropanate

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and necessary experimental approaches to evaluate the impact of the herbicide Flupropanate on soil microbial communities. While specific quantitative data on this compound's direct effects on microbial populations and enzyme activities remain limited in publicly available research, this document outlines the established methodologies and logical frameworks required for such an investigation. This guide is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate further research into the ecotoxicology of this widely used herbicide.

This compound is a persistent, soil-active herbicide primarily used for the control of invasive grasses.[1] Its longevity in the soil raises questions about its long-term effects on the delicate balance of soil microbial ecosystems, which are crucial for nutrient cycling, soil structure, and overall soil health.[2] Understanding these interactions is paramount for sustainable agricultural practices and environmental stewardship.

I. State of Knowledge: An Overview

Current research on this compound has predominantly focused on its efficacy against target weed species and its impact on non-target plant communities.[2][3] There is a significant knowledge gap concerning its direct effects on the soil microbiome. General studies on herbicides have shown that they can have varied effects on soil microorganisms, ranging from inhibitory to stimulatory, depending on the herbicide's chemical properties, concentration, soil type, and the specific microbial populations present.[4][5][6] Some microorganisms can even utilize herbicides as a source of carbon and energy, leading to their degradation.[7] Given that this compound is a halogenated propionate, insights can be drawn from studies on the microbial degradation of other halogenated organic compounds, which often involve specific enzymatic pathways.[8][9]

II. Experimental Protocols for Assessing this compound's Impact

To rigorously assess the impact of this compound on soil microbial communities, a multi-faceted approach employing a combination of established protocols is necessary.

A. Soil Sampling and Preparation

A well-designed soil sampling strategy is fundamental to obtaining representative and reproducible results.

1. Experimental Design:

-

Control and Treatment Plots: Establish control plots (no this compound application) and treatment plots with varying concentrations of this compound, reflecting recommended application rates and potential overdose scenarios.

-

Replication: Each treatment and control should be replicated (typically 3-5 times) to ensure statistical validity.

-

Temporal Sampling: Collect soil samples at multiple time points after this compound application (e.g., 1, 7, 30, 90, and 180 days) to assess both short-term and long-term effects.

2. Sampling Procedure:

-

Core Sampling: Use a soil corer to collect samples from the top 0-15 cm of soil, where microbial activity is highest.

-

Composite Sampling: In each plot, collect multiple sub-samples and pool them to create a single composite sample to ensure it is representative of the entire plot.

-

Sample Handling: Place samples in sterile bags and transport them on ice to the laboratory. Process samples immediately or store them at -80°C for molecular analysis or at 4°C for enzyme assays to be performed within a short timeframe.

B. Analysis of Microbial Community Structure and Diversity

Modern molecular techniques are essential for a detailed understanding of the microbial community's response to this compound.

1. DNA Extraction:

-

Utilize a commercially available soil DNA extraction kit that is effective at removing humic acids and other inhibitors present in soil. The choice of kit may need to be optimized based on the soil type.

2. 16S rRNA and ITS Gene Sequencing:

-

Target Genes: Amplify the V4 hypervariable region of the 16S rRNA gene for bacterial and archaeal community analysis and the ITS2 region for fungal community analysis using established primer sets.

-

High-Throughput Sequencing: Use a next-generation sequencing platform (e.g., Illumina MiSeq) to generate a large number of sequences from each sample.

-

Bioinformatic Analysis: Process the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform quality filtering, identify Amplicon Sequence Variants (ASVs), assign taxonomy, and calculate diversity indices (e.g., Shannon, Simpson, Chao1).

C. Assessment of Soil Enzyme Activities

Soil enzymes are sensitive indicators of microbial activity and soil health. Measuring their activity can provide insights into the functional response of the microbial community to this compound.

1. Dehydrogenase Activity:

-

Principle: Dehydrogenase activity is a measure of the overall metabolic activity of the soil microbial community. It is commonly assayed by measuring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF), which is a red-colored compound that can be quantified spectrophotometrically.

2. Phosphatase Activity:

-

Principle: Acid and alkaline phosphatases are involved in the mineralization of organic phosphorus. Their activity can be determined by measuring the hydrolysis of p-nitrophenyl phosphate to p-nitrophenol, a yellow-colored compound, under acidic or alkaline conditions.

3. Urease Activity:

-

Principle: Urease is involved in the hydrolysis of urea to ammonia and carbon dioxide. Its activity can be assayed by quantifying the amount of ammonia released after incubating the soil with a urea solution.

III. Data Presentation: A Framework for Quantitative Analysis

While specific data for this compound is not yet available, the following tables provide a template for how quantitative data from the aforementioned experiments should be structured for clear comparison and interpretation.

Table 1: Hypothetical Impact of this compound on Soil Microbial Diversity Indices

| Treatment | Time (Days) | Shannon Diversity Index (Bacteria) | Simpson Diversity Index (Fungi) | Chao1 Richness (Bacteria) |

| Control | 1 | 5.2 ± 0.3 | 0.92 ± 0.05 | 1200 ± 50 |

| This compound (Low Conc.) | 1 | 5.0 ± 0.4 | 0.90 ± 0.06 | 1150 ± 60 |

| This compound (High Conc.) | 1 | 4.5 ± 0.5 | 0.85 ± 0.08 | 1000 ± 80 |

| Control | 30 | 5.3 ± 0.2 | 0.93 ± 0.04 | 1250 ± 45 |

| This compound (Low Conc.) | 30 | 5.1 ± 0.3 | 0.91 ± 0.05 | 1180 ± 55 |

| This compound (High Conc.) | 30 | 4.7 ± 0.4 | 0.88 ± 0.07 | 1050 ± 70 |

Table 2: Hypothetical Impact of this compound on Soil Enzyme Activities

| Treatment | Time (Days) | Dehydrogenase Activity (µg TPF g⁻¹ soil 24h⁻¹) | Acid Phosphatase Activity (µg pNP g⁻¹ soil h⁻¹) | Urease Activity (µg NH₄⁺-N g⁻¹ soil 2h⁻¹) |

| Control | 1 | 15.2 ± 1.5 | 250 ± 20 | 50 ± 5 |

| This compound (Low Conc.) | 1 | 14.0 ± 1.8 | 230 ± 25 | 45 ± 6 |

| This compound (High Conc.) | 1 | 10.5 ± 2.0 | 180 ± 30 | 35 ± 8 |

| Control | 30 | 15.5 ± 1.3 | 255 ± 18 | 52 ± 4 |

| This compound (Low Conc.) | 30 | 14.8 ± 1.6 | 240 ± 22 | 48 ± 5 |

| This compound (High Conc.) | 30 | 12.0 ± 1.9 | 200 ± 28 | 40 ± 7 |

IV. Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in studying the impact of this compound on soil microbial communities.

V. Future Directions and Conclusion

The lack of specific research on the impact of this compound on soil microbial communities represents a significant gap in our understanding of the environmental fate and ecotoxicological profile of this herbicide. The experimental framework outlined in this guide provides a clear roadmap for future research. Key areas that warrant investigation include:

-

Identifying this compound-degrading microorganisms: Isolating and characterizing bacteria and fungi capable of degrading this compound.

-

Elucidating degradation pathways: Identifying the specific enzymes and metabolic pathways involved in this compound breakdown.

-

Assessing the impact on key microbial functions: Investigating the effects on nitrogen fixation, phosphorus solubilization, and other critical biogeochemical cycles.

-

Long-term studies: Conducting multi-year field trials to understand the chronic effects of this compound on soil microbial community resilience and recovery.

By undertaking these investigations, the scientific community can provide the necessary data to inform regulatory decisions, develop best management practices for this compound use, and ensure the long-term health and sustainability of our agricultural and natural ecosystems.

References

- 1. specialistsales.com.au [specialistsales.com.au]

- 2. serratedtussock.com [serratedtussock.com]

- 3. serratedtussock.com [serratedtussock.com]

- 4. researchgate.net [researchgate.net]

- 5. The effects of herbicides on soil life – Part 1: Microbial biomass and respiration - SA Grain [sagrainmag.co.za]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial degradation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Flupropanate: A Systemic Herbicide's Mode of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupropanate is a slow-acting, systemic herbicide predominantly utilized for the management of perennial grasses. Its efficacy is rooted in its ability to be absorbed by the plant, translocated to sites of action, and disrupt a critical biochemical pathway. This in-depth technical guide elucidates the mode of action of this compound, presenting available quantitative data, detailing experimental protocols from cited studies, and visualizing key pathways and workflows.

Physicochemical Properties and Formulations

This compound is a halogenated aliphatic carboxylic acid, typically formulated as a water-soluble liquid or granular product. Its systemic nature allows for both foliar and root uptake, making it versatile for different application methods, including boom spraying and spot application.[1] The granular formulation offers long-lasting residual control and is activated by rainfall, which facilitates its movement into the soil and subsequent root absorption.[1]

Mode of Action: Inhibition of Lipid Biosynthesis

This compound is classified as a Group J herbicide by the Herbicide Resistance Action Committee (HRAC), indicating its mode of action as an inhibitor of fatty acid synthesis. It is crucial to note that it is not an Acetyl-CoA carboxylase (ACCase) inhibitor. This distinction is significant for herbicide resistance management, as it provides a different target site compared to the more common ACCase-inhibiting herbicides. The inhibition of fatty acid synthesis deprives the plant of essential lipids required for cell membrane formation and other vital functions, leading to a slow cessation of growth and eventual death of the plant.

The precise molecular target of this compound within the fatty acid synthesis pathway (non-ACCase) is not extensively detailed in publicly available literature. However, the overall effect is the disruption of the production of long-chain fatty acids, which are fundamental building blocks for various cellular components.

Caption: Systemic uptake, translocation, and biochemical inhibition pathway of this compound in a target plant.

Absorption and Translocation

This compound is a systemic herbicide, meaning it is absorbed and moved throughout the plant.

Absorption:

-

Root Uptake: The primary route of absorption for this compound is through the roots from the soil solution.[1] This is particularly effective for the granular formulation, which requires rainfall to move the active ingredient into the root zone.[1]

-

Foliar Uptake: this compound can also be absorbed through the leaves, especially when applied as a liquid formulation.[1]

Translocation: Following absorption, this compound is translocated via the plant's vascular tissues (xylem and phloem) to areas of active growth, such as the meristems. This systemic movement ensures that the herbicide reaches its site of action, leading to the death of the entire plant, not just the parts directly in contact with the herbicide.[1]

Metabolism

The metabolic fate of this compound within susceptible and tolerant plant species is not well-documented in the available scientific literature. Generally, plants can metabolize herbicides through processes such as oxidation, reduction, hydrolysis, and conjugation, leading to detoxification. The selectivity of this compound for certain grass species while leaving broadleaf plants largely unaffected suggests that tolerant species may be able to metabolize the herbicide more rapidly or in a different manner than susceptible species.[1] Further research is required to elucidate the specific metabolic pathways and enzymes involved in the degradation of this compound in plants.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound against key weed species.

Table 1: Efficacy of this compound on Nassella trichotoma (Serrated Tussock)

| Application Rate (kg a.i./ha) | Mortality (%) | Time to Assessment | Reference |

| 0.745 | 74 | 1.5 years | [2] |

| 1.49 (Label Rate) | 93 | 1.5 years | [2] |

| 2.98 | 100 | 1.5 years | [2] |

Table 2: Efficacy of Spot Application of this compound on Sporobolus pyramidalis

| Treatment Rate (g a.i./tussock) | Mortality (%) | Site | Reference |

| 0.149 | 100 | 1 | [3] |

| 0.2235 | 98.44 | 1 | [3] |

| 0.298 | >97.8 | 1 | [3] |

| 0.149 | >97.8 | 2 | [3] |

| 0.2235 | >97.8 | 2 | [3] |

Experimental Protocols

Detailed, step-by-step protocols for key experiments cited are provided below.

Protocol 1: Field Efficacy Trial for Nassella trichotoma

This protocol is based on the methodology described in Bourdôt et al. (2017).[2]

1. Experimental Design:

-

Design: Randomized complete block design.

-

Plot Size: 2 m x 2 m plots, each centered on a single N. trichotoma plant.

-

Replication: 10 replicate plots per treatment.

-

Treatments:

-

Untreated control (0 kg a.i./ha)

-

0.745 kg a.i./ha this compound

-

1.49 kg a.i./ha this compound (Label rate)

-

2.98 kg a.i./ha this compound

-

2. Herbicide Application:

-

Equipment: Precision compressed CO₂ gas-powered sprayer with a 2 m boom and four Teejet® 8002 nozzles.

-

Application Volume: Calibrated to apply 200 L/ha.

-

Timing: Autumn application.

3. Data Collection:

-

Assessment: Mortality of the central N. trichotoma plant in each plot.

-

Timing of Assessment: 1.5 years after treatment.

-

Data Analysis: Percentage mortality calculated for each treatment.

Caption: Experimental workflow for a field efficacy trial of this compound on Nassella trichotoma.

Protocol 2: Spot Application Efficacy Trial for Sporobolus pyramidalis

This protocol is based on the methodology described in Vogler (2024).[3]

1. Experimental Design:

-

Design: Randomized complete block design.

-

Replication: 4-5 replicates per treatment.

-

Treatments:

-

Untreated control

-

0.149 g a.i./tussock

-

0.2235 g a.i./tussock

-

0.298 g a.i./tussock

-

2. Herbicide Application:

-

Method: Spot application of a 4 mL solution directly to the base of each tussock.

-

Solution Preparation: A concentrated herbicide and water solution.

3. Data Collection:

-

Assessment: Tussock health rating (1-4 scale, where 1 = dead) and number of reproductive stems.

-

Timing of Assessment: 5-8 months after treatment.

-

Data Analysis: Mean health rating, percent mortality, and mean number of reproductive stems per tussock.

Protocol 3: General Approach for Radiolabeled Absorption and Translocation Studies

While a specific protocol for this compound was not found, the following outlines a general and widely accepted methodology for conducting such studies with herbicides, which would be applicable to this compound.

1. Plant Material and Growth Conditions:

-

Grow target weed species in a controlled environment (e.g., greenhouse or growth chamber) in pots containing a suitable growth medium.

-

Ensure uniform plant size and growth stage for the experiment.

2. Radiolabeled Herbicide Preparation:

-

Synthesize or procure ¹⁴C-labeled this compound of high radiochemical purity.

-

Prepare a treatment solution containing a known concentration of ¹⁴C-flupropanate and formulated (non-labeled) this compound, along with any necessary adjuvants, to mimic a field application.

3. Application of Radiolabeled Herbicide:

-

For foliar uptake studies, apply a precise micro-droplet of the treatment solution to a specific leaf of each plant.

-

For root uptake studies, apply the treatment solution to the soil surface or use a hydroponic system.

4. Harvest and Sample Processing:

-

Harvest plants at various time points after application (e.g., 6, 24, 48, 72, and 96 hours).

-

For foliar applications, wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide.

-

Section the plant into different parts: treated leaf, other leaves, stem, and roots.

-

Dry and weigh each plant part.

5. Quantification of Radioactivity:

-

Combust each dried plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail.

-

Quantify the radioactivity in the scintillation cocktail and the leaf wash using a liquid scintillation counter.

6. Data Analysis:

-

Calculate the percentage of applied ¹⁴C-flupropanate that was absorbed.

-

Calculate the percentage of absorbed ¹⁴C-flupropanate that was translocated to each plant part.

Caption: General experimental workflow for a radiolabeled herbicide absorption and translocation study.

Conclusion

This compound is a valuable tool for the management of perennial grass weeds due to its systemic and residual properties. Its mode of action as an inhibitor of fatty acid synthesis (non-ACCase) provides a distinct mechanism from many other grass herbicides. While its efficacy against key target species is documented, there is a notable gap in the publicly available, detailed quantitative data regarding its absorption, translocation, and metabolism within plants. Further research, particularly utilizing radiolabeled this compound, would provide a more complete understanding of its behavior in plants and contribute to its optimized and sustainable use in weed management programs.

References

Investigating the Metabolic Fate of Flupropanate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupropanate is a selective, systemic herbicide primarily used for the control of perennial grasses. Its efficacy is attributed to its slow-acting nature and residual activity in the soil.[1] While the mode of action is generally understood to be the inhibition of lipid synthesis, the precise metabolic fate of this compound within plant systems is not extensively documented in publicly available literature.[2][3] This technical guide synthesizes the current understanding of this compound's behavior in plants, proposes a hypothetical metabolic pathway based on the degradation of analogous compounds, and provides detailed, generalized experimental protocols for its further investigation.

Introduction

This compound (2,2,3,3-tetrafluoropropanoic acid) is a halogenated aliphatic carboxylic acid herbicide.[2] It is primarily absorbed through the roots of target plants and translocated throughout the plant systemically.[1][2] The herbicidal activity of this compound stems from its ability to disrupt essential enzyme functions, with evidence pointing towards the inhibition of lipid biosynthesis.[2][4] This disruption ultimately leads to the slow demise of the plant, a characteristic that distinguishes it from faster-acting contact herbicides.[1] Understanding the metabolic processes that plants employ to detoxify or sequester this compound is crucial for optimizing its use, assessing its environmental impact, and developing new herbicidal compounds.

Uptake, Translocation, and Mode of Action

This compound is a soil-active herbicide, and its uptake by plants is highly dependent on soil moisture to facilitate movement to the root zone.[4] Once absorbed by the roots, it is translocated throughout the plant. While the primary mode of action is reported as the inhibition of lipid synthesis, some sources also suggest an impact on amino acid biosynthesis. This discrepancy highlights the need for further research to fully elucidate the molecular targets of this compound.

A Postulated Metabolic Pathway of this compound in Plants

The metabolic degradation of this compound in plants has not been definitively established in scientific literature. However, based on the known metabolic pathways of other halogenated herbicides, a hypothetical pathway can be proposed. This proposed pathway involves a series of detoxification steps aimed at increasing the water solubility of the compound and reducing its toxicity, ultimately leading to its sequestration or elimination.

The proposed metabolic cascade for this compound in plants likely involves the following key stages:

-

Phase I: Functionalization

-

Hydroxylation: The initial step is likely the hydroxylation of the alkyl chain. This reaction, typically catalyzed by cytochrome P450 monooxygenases, introduces a hydroxyl group, making the molecule more reactive and susceptible to further enzymatic action.

-

Dehalogenation: Following hydroxylation, the fluorine atoms may be removed through a process of dehalogenation. This is a critical detoxification step, as the carbon-fluorine bond is strong and its cleavage reduces the reactivity and potential toxicity of the molecule.

-

-

Phase II: Conjugation

-

Glycosylation: The hydroxylated and dehalogenated intermediate is then likely conjugated with endogenous molecules such as glucose. This process, catalyzed by glycosyltransferases, further increases the water solubility of the metabolite, facilitating its transport and storage within the plant cell, often in the vacuole.

-

Amino Acid Conjugation: Alternatively, the metabolite could be conjugated with amino acids, such as glutathione, another common detoxification pathway in plants for xenobiotics.

-

-

Phase III: Sequestration

-

The resulting water-soluble, non-toxic conjugates are then transported and sequestered in the plant's vacuole or apoplast, effectively removing them from active metabolic pathways.

-

This proposed pathway is analogous to the degradation of other herbicides, such as glyphosate, which undergoes cleavage and subsequent metabolism in soil microorganisms.[5]

Below is a diagram illustrating this hypothetical metabolic pathway.

Quantitative Data on this compound Residues

While detailed metabolic studies are scarce, some research provides data on the persistence of this compound in plants and soil. This information is valuable for understanding its residual activity.

| Plant/Soil Matrix | Time After Application | This compound Residue (% of initial application or concentration) | Reference |

| Giant Rat's Tail Grass | 12 months | 22 ± 0.3% (granular) / 31 ± 1.3% (liquid) | [4] |

| Giant Rat's Tail Grass | 24 months | < 5% | [4] |

| White Clover | 3 months | 256 ppm | [4] |

Experimental Protocols for Investigating this compound Metabolism

To rigorously investigate the metabolic fate of this compound in plants, a combination of controlled experiments and advanced analytical techniques is required. The following is a generalized protocol that can be adapted for specific plant species and research questions.

Plant Material and Growth Conditions

-

Plant Species: Select a relevant plant species (target weed or non-target crop).

-

Growth: Grow plants from seed in a controlled environment (growth chamber or greenhouse) to ensure uniformity. Use a defined growth medium (e.g., hydroponics, sand, or a standardized soil mix) to minimize confounding variables.

-

Acclimatization: Allow plants to acclimate to the growth conditions before herbicide application.

Herbicide Application

-

Formulation: Use a radiolabeled version of this compound (e.g., ¹⁴C-labeled) to facilitate tracking and quantification of the parent compound and its metabolites.

-

Application Method: Apply the herbicide to the roots (for soil-active uptake studies) or foliage (for foliar uptake studies) at a known concentration and volume. Include a control group of plants treated with a blank formulation.

Sample Collection and Extraction

-

Time Points: Harvest plant tissues (roots, stems, leaves) at various time points after application (e.g., 0, 6, 24, 48, 96 hours, and several days) to track the time-course of uptake, translocation, and metabolism.

-

Sample Preparation: Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity.

-

Extraction: Homogenize the frozen tissue and extract this compound and its potential metabolites using a suitable solvent system (e.g., a mixture of acetonitrile and water). The extraction procedure should be optimized to ensure high recovery of both the parent compound and its metabolites.

Analytical Methods

-

Radiochemical Analysis: For studies using radiolabeled this compound, quantify the total radioactivity in different tissue extracts and in the growth medium using liquid scintillation counting. This will provide a mass balance of the applied herbicide.

-

Chromatographic Separation: Separate the parent this compound from its metabolites using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Mass Spectrometry Detection: Couple the HPLC/UHPLC system to a tandem mass spectrometer (LC-MS/MS). This will allow for the sensitive and selective detection and quantification of this compound and the identification of its metabolites based on their mass-to-charge ratio and fragmentation patterns.

The following diagram outlines a typical experimental workflow for such a study.

Conclusion

While this compound is an effective herbicide, a comprehensive understanding of its metabolic fate in plants remains an area for further research. The proposed hypothetical metabolic pathway, based on established detoxification mechanisms for other herbicides, provides a framework for future investigations. The detailed experimental protocols outlined in this guide offer a systematic approach to elucidating the biotransformation of this compound in various plant species. Such research is essential for advancing our knowledge of herbicide-plant interactions and for the development of more effective and environmentally benign weed management strategies.

References

Unraveling the Enigma: A Technical Guide to the Molecular Basis of Flupropanate's Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupropanate is a selective, systemic herbicide primarily used for the control of perennial grasses. While historically classified as a lipid synthesis inhibitor, recent evaluations by global regulatory bodies, such as the Herbicide Resistance Action Committee (HRAC), now categorize its mode of action as "unknown" (Group 30; formerly Group Z). This reclassification underscores the current gaps in our understanding of the precise molecular target and biochemical cascade leading to its herbicidal effects. This technical guide provides an in-depth analysis of the current knowledge surrounding this compound's herbicidal activity, consolidating available quantitative data, outlining relevant experimental protocols to probe its mechanism, and presenting visual workflows and pathways to guide future research.

Introduction

This compound (sodium 2,2,3,3-tetrafluoropropionate) is a slow-acting herbicide absorbed primarily through the roots and, to a lesser extent, the foliage of target plants[1][2]. It is translocated throughout the plant, leading to a gradual cessation of growth and eventual death over a period of weeks to months[1][3]. Its efficacy is particularly noted against invasive perennial grasses such as Serrated Tussock (Nassella trichotoma), Giant Rat's Tail Grass (Sporobolus spp.), and African Lovegrass (Eragrostis curvula)[3]. The prolonged residual activity of this compound in the soil also prevents the germination and establishment of new weed seedlings[1][2].

The Evolving Understanding of this compound's Mode of Action

Historical Classification: The Lipid Synthesis Inhibition Hypothesis

For many years, this compound was classified as a Group J herbicide (in the Australian system), suggesting it acts by inhibiting lipid synthesis[4][5]. This hypothesis was based on the observation that this compound belongs to the chlorocarbonic acid chemical family, and some herbicides in this broader category were thought to interfere with the production of very-long-chain fatty acids (VLCFAs)[6]. Lipids are crucial for the formation of cell membranes, and their disruption would lead to a failure in cell division and growth, particularly in the meristematic tissues of roots and shoots[7].

Current Classification: An Unknown Mechanism

Recent comprehensive reviews of herbicide modes of action have led to the reclassification of this compound. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) now place this compound in Group 30 (formerly Group Z), designated for herbicides with an "unknown" mode of action[6][8]. This change reflects a lack of definitive scientific evidence to pinpoint a specific target enzyme or biochemical pathway that is directly inhibited by this compound[6]. While the symptoms of arrested growth in meristematic regions are consistent with the disruption of a fundamental cellular process, the primary molecular target remains to be elucidated.

Quantitative Data on this compound Efficacy

While specific enzyme inhibition constants (e.g., Ki, IC50) are not available due to the unknown target, several field and glasshouse studies have quantified the dose-dependent efficacy of this compound on various grass species. This data is crucial for understanding its biological activity and for designing experiments to investigate its molecular basis.

| Target Species | Application Rate (kg a.i./ha) | Mortality Rate (%) | Study Reference |

| Nassella trichotoma (Serrated Tussock) | 0.745 | 74 | [9] |

| Nassella trichotoma (Serrated Tussock) | 1.49 | 93 | [9] |

| Nassella trichotoma (Serrated Tussock) | 2.98 | 100 | [9] |

| Sporobolus pyramidalis | 0.149 (g a.i./tussock) | >97.8 | [10] |

| Sporobolus pyramidalis | 0.2235 (g a.i./tussock) | >97.8 | [10] |

| Sporobolus pyramidalis | 0.298 (g a.i./tussock) | >97.8 | [10] |

| Non-Target Species | Application Rate (L/ha of 745 g/L formulation) | Effect | Study Reference |

| Themeda triandra (Kangaroo Grass) | > 1.0 | Decline in basal cover | [8] |

| Stipa spp. (Spear Grass) | > 1.5 | Decline in basal cover | [8] |

| Native Grasses (combined) | > 1.0 | Significant decline in basal cover | [8] |

| Subterranean Clover | 0.5 - 2.0 | Significantly affected | [5] |

Experimental Protocols for Investigating the Molecular Basis of Action

Given the "unknown" mode of action, a multi-pronged experimental approach is necessary to identify the molecular target of this compound. Below are detailed methodologies for key experiments that could be employed in this endeavor.

Investigating the Lipid Synthesis Inhibition Hypothesis

While no longer the definitive classification, ruling out or confirming aspects of the lipid synthesis inhibition hypothesis is a logical starting point.

4.1.1. Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

ACCase is the rate-limiting enzyme in the de novo biosynthesis of fatty acids.

-

Objective: To determine if this compound directly inhibits the activity of ACCase.

-

Principle: ACCase activity can be measured by monitoring the incorporation of radiolabeled bicarbonate (H14CO3-) into an acid-stable product, malonyl-CoA.

-

Protocol:

-

Enzyme Extraction: Isolate ACCase from the shoots of a susceptible grass species (e.g., Lolium rigidum) and a tolerant broadleaf species (e.g., pea). Homogenize fresh tissue in an extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 2 mM DTT, 10% glycerol) and clarify by centrifugation.

-

Assay Mixture: Prepare a reaction mixture containing assay buffer, ATP, MgCl2, acetyl-CoA, and the extracted enzyme.

-

Inhibitor Treatment: Add varying concentrations of this compound (and a known ACCase inhibitor like sethoxydim as a positive control) to the assay mixture and pre-incubate.

-

Reaction Initiation: Start the reaction by adding NaH14CO3.

-

Reaction Termination and Measurement: After a defined incubation period, stop the reaction by adding HCl. Dry the samples to remove unreacted 14CO2. Resuspend the acid-stable product and measure radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

4.1.2. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine if this compound treatment alters the fatty acid composition in susceptible plants.

-

Protocol:

-

Plant Treatment: Treat susceptible grass seedlings with a sub-lethal dose of this compound.

-

Lipid Extraction: Harvest plant tissue at various time points post-treatment and extract total lipids using a chloroform:methanol solvent system.

-

Fatty Acid Methyl Ester (FAME) Derivatization: Saponify the lipid extract and methylate the fatty acids to form FAMEs using a reagent like BF3-methanol.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species.

-

Data Analysis: Compare the fatty acid profiles of treated and untreated plants, looking for significant changes in the relative abundance of specific fatty acids, particularly very-long-chain fatty acids.

-

Investigating Effects on Cell Division and Meristematic Growth

The observed stunting of growth suggests that this compound may interfere with cell division in meristematic tissues.

4.2.1. Mitotic Index Analysis in Root Tips

-

Objective: To determine if this compound affects the rate of mitosis in root meristems.

-

Protocol:

-

Seedling Treatment: Germinate seeds of a susceptible grass species (e.g., onion or oat) in solutions containing various concentrations of this compound.

-

Root Tip Fixation: Excise root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

-

Staining and Microscopy: Hydrolyze the root tips in HCl, stain with a DNA-specific stain (e.g., Feulgen stain or DAPI), and prepare squash mounts on microscope slides.

-

Mitotic Index Calculation: Observe the slides under a microscope and count the number of cells in interphase and the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase). The mitotic index is calculated as (Number of dividing cells / Total number of cells) x 100.

-

Data Analysis: Compare the mitotic indices of treated and control root tips.

-

Broad-Spectrum Biochemical and Omics Approaches

To identify a completely unknown target, unbiased, high-throughput methods are invaluable.

4.3.1. Differential Proteomics (e.g., 2D-DIGE or LC-MS/MS)

-

Objective: To identify proteins that are differentially expressed or modified in response to this compound treatment.

-

Protocol:

-

Protein Extraction: Treat susceptible plants with this compound and extract total protein from relevant tissues (e.g., root meristems).

-

Protein Quantification and Labeling (for DIGE): Quantify protein concentration and label treated and control samples with different fluorescent dyes.

-

Separation and Analysis: Separate proteins by two-dimensional gel electrophoresis (for DIGE) or by liquid chromatography followed by tandem mass spectrometry (LC-MS/MS).

-

Protein Identification: Excise differentially expressed protein spots from gels or analyze MS/MS data to identify the proteins.

-